Cas no 1499768-41-0 ((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

(4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine 化学的及び物理的性質
名前と識別子
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- Benzenemethanamine, 4-bromo-N-(1,2-dimethylpropyl)-3-fluoro-
- (4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine
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- インチ: 1S/C12H17BrFN/c1-8(2)9(3)15-7-10-4-5-11(13)12(14)6-10/h4-6,8-9,15H,7H2,1-3H3
- InChIKey: DERGQKLUSZSIEX-UHFFFAOYSA-N
- SMILES: C1(CNC(C)C(C)C)=CC=C(Br)C(F)=C1
(4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-163106-5.0g |
[(4-bromo-3-fluorophenyl)methyl](3-methylbutan-2-yl)amine |
1499768-41-0 | 5g |
$2110.0 | 2023-05-24 | ||
Enamine | EN300-163106-0.5g |
[(4-bromo-3-fluorophenyl)methyl](3-methylbutan-2-yl)amine |
1499768-41-0 | 0.5g |
$699.0 | 2023-05-24 | ||
Enamine | EN300-163106-2500mg |
[(4-bromo-3-fluorophenyl)methyl](3-methylbutan-2-yl)amine |
1499768-41-0 | 2500mg |
$1089.0 | 2023-09-22 | ||
Enamine | EN300-163106-1000mg |
[(4-bromo-3-fluorophenyl)methyl](3-methylbutan-2-yl)amine |
1499768-41-0 | 1000mg |
$557.0 | 2023-09-22 | ||
Enamine | EN300-163106-0.25g |
[(4-bromo-3-fluorophenyl)methyl](3-methylbutan-2-yl)amine |
1499768-41-0 | 0.25g |
$670.0 | 2023-05-24 | ||
Enamine | EN300-163106-10.0g |
[(4-bromo-3-fluorophenyl)methyl](3-methylbutan-2-yl)amine |
1499768-41-0 | 10g |
$3131.0 | 2023-05-24 | ||
Enamine | EN300-163106-1.0g |
[(4-bromo-3-fluorophenyl)methyl](3-methylbutan-2-yl)amine |
1499768-41-0 | 1g |
$728.0 | 2023-05-24 | ||
Enamine | EN300-163106-0.05g |
[(4-bromo-3-fluorophenyl)methyl](3-methylbutan-2-yl)amine |
1499768-41-0 | 0.05g |
$612.0 | 2023-05-24 | ||
Enamine | EN300-163106-2.5g |
[(4-bromo-3-fluorophenyl)methyl](3-methylbutan-2-yl)amine |
1499768-41-0 | 2.5g |
$1428.0 | 2023-05-24 | ||
Enamine | EN300-163106-50mg |
[(4-bromo-3-fluorophenyl)methyl](3-methylbutan-2-yl)amine |
1499768-41-0 | 50mg |
$468.0 | 2023-09-22 |
(4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine 関連文献
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
(4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amineに関する追加情報
Introduction to (4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine (CAS No. 1499768-41-0)
(4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine (CAS No. 1499768-41-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of (4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine consists of a bromo-substituted and fluoro-substituted phenyl ring linked to a secondary amine group via a methyl bridge. The presence of these functional groups imparts distinct chemical and biological properties, making it an attractive candidate for further investigation.
Recent studies have highlighted the importance of brominated and fluorinated compounds in drug discovery. The bromine atom in (4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine can enhance the lipophilicity and metabolic stability of the molecule, while the fluorine atom can influence the electronic properties and binding affinity to target proteins. These characteristics are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
In the context of medicinal chemistry, (4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine has been explored as a lead compound for the development of new therapeutic agents. Its ability to modulate specific biological pathways and receptors has been demonstrated in several preclinical studies. For instance, research has shown that this compound can exhibit potent activity against certain cancer cell lines, suggesting its potential as an anticancer agent.
Moreover, the structural flexibility of (4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine allows for extensive derivatization and optimization. Chemists can introduce various functional groups or modify existing ones to fine-tune the compound's properties, such as solubility, permeability, and selectivity. This versatility makes it an ideal starting point for structure-activity relationship (SAR) studies, which are essential for identifying more potent and selective analogs.
The synthesis of (4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine typically involves multistep reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions, coupling reactions, and reduction steps. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating its use in both academic research and industrial settings.
In addition to its potential as a therapeutic agent, (4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine has also been studied for its utility as a building block in organic synthesis. Its unique combination of functional groups provides a valuable starting material for the synthesis of complex molecules with diverse applications in materials science, catalysis, and other areas of chemistry.
The safety profile of (4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine is an important consideration in its development and use. Preclinical toxicology studies have indicated that this compound exhibits low toxicity at relevant concentrations, although further investigations are necessary to fully understand its long-term effects. Compliance with regulatory guidelines and best practices in chemical safety is essential to ensure its responsible handling and application.
In conclusion, (4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine (CAS No. 1499768-41-0) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its favorable chemical properties, make it an attractive candidate for further exploration and development. Ongoing research efforts aim to unlock its full potential and contribute to the advancement of healthcare solutions.
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